N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide

Hydrogen‑bond acceptor Drug‑likeness Permeability

Researchers requiring positional isomer discrimination in flat aromatic binding pockets (e.g., kinases, bromodomains) often face confounding potency shifts between 1-naphthyl and 2-naphthyl regioisomers. N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide eliminates this ambiguity. • Rigid scaffold (2 rotatable bonds) minimizes conformational entropy penalty versus dimethoxyphenyl analogs, favoring fragment-based design. • Computed XLogP3 2.8 balances passive permeability without excessive lipophilicity, reducing PK optimization cycles. • Distinct UV/NMR signatures enable validated LC-MS methods for regioisomeric impurity resolution. Procurement teams benefit from guaranteed ≥97% purity, batch-specific CoA, and ambient global shipping with full customs documentation.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 88141-46-2
Cat. No. B11847961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide
CAS88141-46-2
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(=CC1=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H17NO2/c1-12(20)19-17-9-8-16(11-18(17)21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10-11,17H,8-9H2,1H3,(H,19,20)
InChIKeyQTYNEBOIDMHNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Properties


N-(4-(Naphthalen-2-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a synthetic small molecule classified as an acetamide-substituted cyclohexenone. Its structure comprises a cyclohex-2-en-1-one core bearing a naphthalen-2-yl group at the 4‑position and an acetamide moiety at the 1‑position [1]. The molecular formula is C₁₈H₁₇NO₂ (MW 279.3 g mol⁻¹), and the computed XLogP3 of 2.8 indicates moderate lipophilicity [1]. The compound is primarily employed as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology programmes.

Scaffold 2‑Naphthyl cyclohexenone acetamide — defines positional isomer identity for SAR studies
Profile Low HBA count, few rotatable bonds, moderate lipophilicity — supports permeability and affinity screening
Utility Synthetic intermediate, SAR probe, or analytical reference standard for naphthalene regioisomer methods

Scaffold Non-Interchangeability


Within the cyclohexenone acetamide series, the position of the naphthalene substituent (2‑naphthyl vs. 1‑naphthyl) and the nature of the aryl group (e.g., naphthyl vs. dimethoxyphenyl) dictate molecular recognition, target binding, and physicochemical properties. Positional isomerism on the naphthalene ring alters the spatial orientation and electronic distribution of the aromatic system, which can lead to divergent biological activities even when other molecular features are conserved [1]. Consequently, substituting the 2‑naphthyl isomer with its 1‑naphthyl congener or a dimethoxyphenyl variant cannot be assumed to preserve potency, selectivity, or pharmacokinetic behaviour in a given assay.

Property
2‑Naphthyl (Target)
Analog / Isomer
Naphthalene orientation
Linear extension from core
Angled (1‑naphthyl isomer)
HBA count
2
4 (dimethoxyphenyl analog)
Rotatable bonds
2
4 (dimethoxyphenyl analog)

Positional isomerism and substituent differences may shift molecular recognition, permeability, and binding affinity. The 2‑naphthyl scaffold cannot be assumed interchangeable with 1‑naphthyl or dimethoxyphenyl analogs without assay validation.

Differentiation from Closest Analogues


Lower HBA Count vs. Dimethoxyphenyl Analog

The target compound possesses only two hydrogen‑bond acceptors (the amide carbonyl and the ketone oxygen) [1]. In contrast, the 3,4‑dimethoxyphenyl analogue (CAS 88141‑45‑1) contains four HBA (two methoxy oxygens plus the amide and ketone oxygens) . A lower HBA count is generally associated with better passive membrane permeability and oral absorption potential [2]. This difference suggests that the 2‑naphthyl compound may exhibit superior permeability compared to the dimethoxyphenyl analogue, all other factors being equal.

HBA Count
Reported
2 HBA
vs. 4 HBA (dimethoxyphenyl analog)
Supports permeability ranking review
Fewer HBA may reduce solvation energy; reported from 2D structure count
Hydrogen‑bond acceptor Drug‑likeness Permeability

Fewer Rotatable Bonds vs. Dimethoxyphenyl Analog

The target compound contains only two rotatable bonds (the acetamide C–N bond and the bond connecting the naphthalene to the cyclohexenone ring) [1]. The 3,4‑dimethoxyphenyl analogue has four rotatable bonds because each methoxy group contributes an additional freely rotating C–O bond . A smaller number of rotatable bonds reduces the conformational entropy penalty upon binding to a macromolecular target, which can lead to improved binding affinity and selectivity [2]. This property makes the 2‑naphthyl scaffold a more rigid and potentially more selective starting point for hit‑to‑lead optimisation.

Rotatable Bonds
Reported
2 bonds
vs. 4 bonds (dimethoxyphenyl analog)
Supports affinity optimization review
Fewer rotatable bonds may reduce conformational entropy penalty upon binding
Rotatable bonds Conformational entropy Binding affinity

2-Naphthyl vs. 1-Naphthyl Molecular Shape

The 2‑naphthyl isomer places the fused benzene ring farther from the cyclohexenone core than the 1‑naphthyl isomer (CAS 88141‑47‑3). This geometric difference alters the orientation of the aromatic plane relative to the hydrogen‑bonding pharmacophore [1]. Although the two isomers share identical molecular weight (279.3 g mol⁻¹) and LogP (~2.8), the spatial distribution of hydrophobic surface and the direction of the π‑electron cloud differ, which can lead to divergent target recognition [2]. In several drug classes (e.g., β‑adrenergic antagonists), 1‑naphthyl and 2‑naphthyl derivatives display distinct pharmacological profiles despite minimal physicochemical differences [3].

Molecular Shape
Class-level
Linear vs. Angled
2‑naphthyl vs. 1‑naphthyl isomer
Supports shape-based recognition context
Positional isomerism may shift target sub-pocket engagement; class-level precedent
Positional isomerism Molecular shape Electronic distribution

Lipophilicity and Ligand Efficiency

The computed XLogP3 of the target compound is 2.8 [1], placing it within the optimal range (1–3) for oral drug candidates according to Lipinski’s guidelines [2]. The 1‑naphthyl isomer has an identical XLogP3 (2.8) [3], while the 3,4‑dimethoxyphenyl analog is slightly more polar (XLogP3 ≈ 1.4, based on a higher oxygen content) . The moderate lipophilicity of the 2‑naphthyl compound suggests a balanced solubility–permeability profile, making it a suitable starting point for lead optimisation where maintaining a low LogP is critical for avoiding promiscuous binding and metabolic liability.

Lipophilicity
Reported
XLogP3 2.8
Supports solubility-permeability profile review
Within reported favorable range; 1‑naphthyl isomer shares same value
Lipophilicity Ligand efficiency Drug design

Recommended Application Scenarios


SAR of Naphthalene Positional Isomers

The 2‑naphthyl isomer serves as a critical probe for structure–activity relationship (SAR) studies where the spatial orientation of the naphthalene ring is expected to influence target binding. Because the 1‑naphthyl and 2‑naphthyl isomers share identical molecular weight and LogP yet differ in molecular shape [1], screening both isomers in parallel can reveal shape‑dependent binding preferences. This scenario is particularly relevant for targets with flat, aromatic binding pockets (e.g., kinases, bromodomains).

Low Rotatable Bond Scaffold for Lead Optimization

With only two rotatable bonds, the 2‑naphthyl acetamide scaffold imposes less conformational entropy penalty than the 3,4‑dimethoxyphenyl analogue (four rotatable bonds) [2]. Medicinal chemistry teams aiming to maximise ligand efficiency and selectivity can prioritise this scaffold for fragment‑based or structure‑based design campaigns where rigid, pre‑organised ligands are preferred.

Balanced LogP Scaffold for Permeability Design

The computed XLogP3 of 2.8 places the compound in the optimal lipophilicity range for passive membrane permeability [3]. When designing cell‑active probes or oral drug candidates, the 2‑naphthyl scaffold provides a balanced starting point that avoids the excessive polarity of the dimethoxyphenyl analogue (estimated XLogP3 ≈ 1.4) , thereby reducing the number of synthetic iterations needed to achieve acceptable permeability.

Reference Standard for Naphthalene Regioisomers

The distinct chromatographic and spectroscopic signatures of the 2‑naphthyl versus 1‑naphthyl isomers (e.g., differences in UV absorption maxima, NMR chemical shifts) make the target compound a valuable reference standard for analytical method development. Quality control laboratories can use the pure 2‑naphthyl isomer to validate HPLC or LC‑MS methods capable of resolving regioisomeric impurities in synthetic batches [1].

Application
Selection Property
Validation Focus
SAR probe for shape-dependent binding
Naphthalene positional isomer identity
Parallel isomer screening against flat aromatic pockets
Lead optimization scaffold
Low rotatable bond count
Conformational entropy penalty review in fragment-based design
Permeability design starting point
Moderate lipophilicity profile
Solubility-permeability balance assessment in cell-based assays
Analytical reference standard
Distinct regioisomer chromatographic signature
HPLC/LC-MS method validation for regioisomeric purity
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